Benzyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group, a cyanomethyl group, and a hydroxyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and cyanomethyl reagents. One common method includes the following steps:
Formation of the piperidine ring: Starting with a suitable piperidine precursor, the ring is formed through cyclization reactions.
Introduction of the benzyl group: Benzyl chloroformate is reacted with the piperidine derivative under basic conditions to introduce the benzyl group.
Addition of the cyanomethyl group: The cyanomethyl group is introduced using cyanomethyl reagents under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The cyanomethyl group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of benzyl 4-(cyanomethyl)-4-oxopiperidine-1-carboxylate.
Reduction: Formation of benzyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-hydroxypiperidine-1-carboxylate
- 4-(Cyanomethyl)-4-hydroxypiperidine-1-carboxylate
- Benzyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate
Uniqueness
Benzyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate is unique due to the presence of both the cyanomethyl and benzyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C15H18N2O3 |
---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
benzyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C15H18N2O3/c16-9-6-15(19)7-10-17(11-8-15)14(18)20-12-13-4-2-1-3-5-13/h1-5,19H,6-8,10-12H2 |
InChI Key |
JNGMIXFVXYAOCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(CC#N)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.